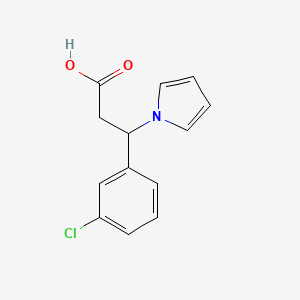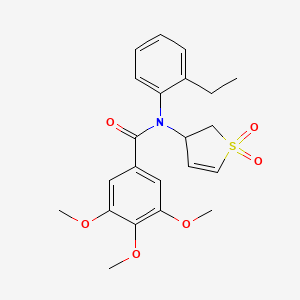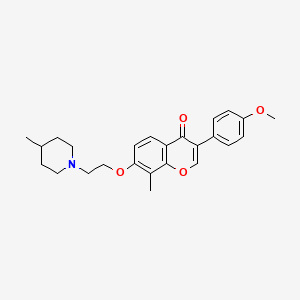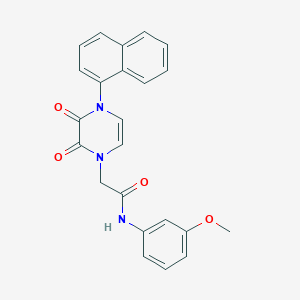
N-(3-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide, commonly known as MNPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(3-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide involves the reaction of 4-naphthalen-1-yl-2,3-dioxopyrazin-1-ylamine with 3-methoxybenzoyl chloride in the presence of a base to form the desired product.
Starting Materials
4-naphthalen-1-yl-2,3-dioxopyrazin-1-ylamine, 3-methoxybenzoyl chloride, Base (such as triethylamine or pyridine), Solvent (such as dichloromethane or chloroform)
Reaction
Step 1: Dissolve 4-naphthalen-1-yl-2,3-dioxopyrazin-1-ylamine in a suitable solvent., Step 2: Add a base such as triethylamine or pyridine to the solution., Step 3: Slowly add 3-methoxybenzoyl chloride to the solution while stirring at room temperature., Step 4: Allow the reaction mixture to stir at room temperature for several hours., Step 5: Quench the reaction by adding water to the mixture., Step 6: Extract the product with a suitable organic solvent such as dichloromethane or chloroform., Step 7: Purify the product by column chromatography or recrystallization.
Mécanisme D'action
The exact mechanism of action of MNPD is not fully understood. However, it has been suggested that MNPD exerts its biological effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. MNPD has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the inflammatory response and tumor progression.
Effets Biochimiques Et Physiologiques
MNPD has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. MNPD has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, MNPD has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MNPD has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research studies. MNPD has also been found to exhibit low toxicity, making it safe for use in cell and animal studies. However, MNPD has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, MNPD has not been extensively studied in humans, which limits its potential clinical applications.
Orientations Futures
There are several future directions for MNPD research. One potential direction is to study the potential use of MNPD as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of MNPD and to identify its molecular targets. Future studies could also focus on improving the solubility of MNPD to increase its potential applications in various experiments. Finally, studies are needed to investigate the safety and efficacy of MNPD in humans to determine its potential clinical applications.
Conclusion:
In conclusion, MNPD is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNPD has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. MNPD has several advantages for lab experiments, including easy synthesis and low toxicity. However, MNPD has some limitations, including poor solubility in water and limited clinical data. Future studies could focus on elucidating the mechanism of action of MNPD, improving its solubility, and investigating its safety and efficacy in humans.
Applications De Recherche Scientifique
MNPD has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. MNPD has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-30-18-9-5-8-17(14-18)24-21(27)15-25-12-13-26(23(29)22(25)28)20-11-4-7-16-6-2-3-10-19(16)20/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNNHOGBZGLFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2911537.png)
![2-(6-Ethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2911538.png)
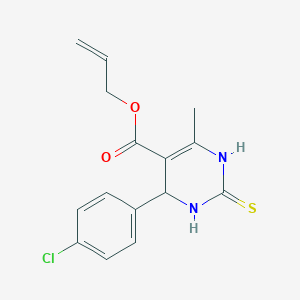
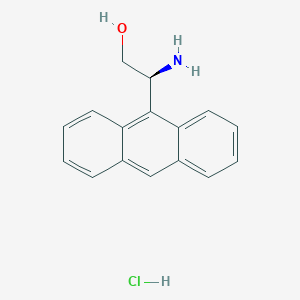

![Ethyl imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B2911542.png)
![3-methoxy-1-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2911545.png)
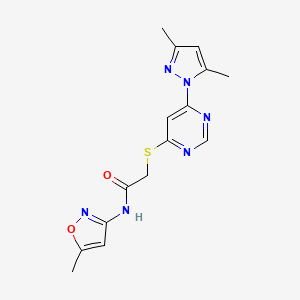
![2-(2-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2911550.png)
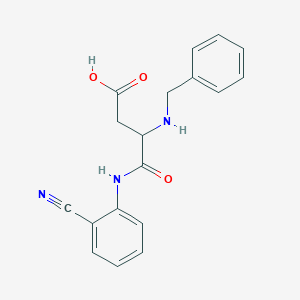
![2-Naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole](/img/structure/B2911552.png)
